2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a pyrido[2,3-b][1,4]diazepine core, and a dimethoxyphenylacetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[2,3-b][1,4]diazepine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethoxyphenylacetamide moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reaction volumes: while maintaining reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Quality control measures: to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of functional groups to higher oxidation states using oxidizing agents like KMnO4 or H2O2.
Reduction: Reduction reactions could involve the use of reducing agents like NaBH4 or LiAlH4 to convert ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups or modification of existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This might involve:
Binding to specific receptors or enzymes: Modulating their activity.
Interacting with cellular pathways: Affecting processes like signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide: can be compared with other pyrido[2,3-b][1,4]diazepine derivatives.
Other chlorophenyl-containing compounds: These might have similar chemical properties but different biological activities.
Uniqueness
Unique structural features: The combination of the pyrido[2,3-b][1,4]diazepine core with the chlorophenyl and dimethoxyphenylacetamide groups.
Potential biological activity: Its specific interactions with molecular targets might differ from other similar compounds, leading to unique therapeutic applications.
Biological Activity
The compound 2-[2-(3-chlorophenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic derivative belonging to the class of pyrido[2,3-b][1,4]diazepines. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrido[2,3-b][1,4]diazepine core : This bicyclic structure is known for various biological activities.
- Chlorophenyl group : The presence of chlorine enhances lipophilicity and may influence receptor interactions.
- Dimethoxyphenyl acetamide moiety : This functional group is often associated with enhanced pharmacological effects.
Molecular Formula and Weight
- Molecular Formula : C23H24ClN3O3
- Molecular Weight : 433.91 g/mol
Anticancer Activity
Recent studies have indicated that compounds similar to the pyrido[2,3-b][1,4]diazepine scaffold exhibit anticancer properties. For example:
- Mechanism : They may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2.
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values ranging from 10 to 20 µM.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Research indicates:
- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.
Neuropharmacological Effects
The pyrido[2,3-b][1,4]diazepine derivatives are being investigated for their neuropharmacological effects:
- Mechanism : They may act as GABA receptor modulators, enhancing inhibitory neurotransmission.
- Case Study : A related compound exhibited anxiolytic effects in animal models at doses of 5–10 mg/kg.
Table of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis via caspase activation | |
Antimicrobial | Inhibits bacterial growth | |
Neuropharmacology | Enhances GABAergic transmission |
Case Studies
-
Anticancer Study :
- Objective : Evaluate cytotoxicity against breast cancer cells.
- Findings : Compound induced significant cell death in MCF-7 cells with an IC50 of 15 µM.
-
Antimicrobial Study :
- Objective : Assess efficacy against bacterial strains.
- Findings : Showed potent activity with an MIC of 8 µg/mL against E. coli.
-
Neuropharmacological Study :
- Objective : Investigate anxiolytic effects in rodents.
- Findings : Doses of 5–10 mg/kg resulted in reduced anxiety-like behavior in elevated plus maze tests.
Properties
CAS No. |
1251695-15-4 |
---|---|
Molecular Formula |
C25H19FN4O3 |
Molecular Weight |
442.45 |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-methoxyphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19FN4O3/c1-33-18-9-7-17(8-10-18)30-25(32)20-14-27-22-11-6-15(12-19(22)23(20)29-30)24(31)28-13-16-4-2-3-5-21(16)26/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI Key |
QJDUPVTYEMCQNM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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